2-(4-Methyl-3-nitrophenyl)-1,3-dioxane
Overview
Description
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 4-methyl-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethylene glycol under acidic conditions to form the dioxane ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the acetal linkage .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, including precise temperature control and the use of high-purity reagents to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products Formed
Reduction: 2-(4-Amino-3-nitrophenyl)-1,3-dioxane.
Oxidation: 2-(4-Nitroso-3-nitrophenyl)-1,3-dioxane.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxane ring may also play a role in stabilizing the compound and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-3-nitrophenyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
2-(4-Methyl-3-nitrophenyl)-1,3-dioxepane: Similar structure but with a dioxepane ring.
4-Methyl-3-nitrophenyl-1,3-dioxane: Similar structure but with different substitution patterns on the dioxane ring.
Uniqueness
2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is unique due to its specific substitution pattern and the presence of both a nitro group and a dioxane ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8-3-4-9(7-10(8)12(13)14)11-15-5-2-6-16-11/h3-4,7,11H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMKPANLTSOQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2OCCCO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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